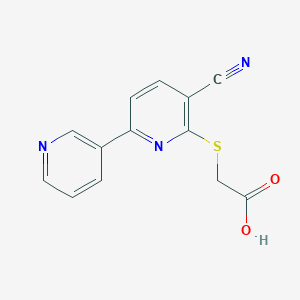

2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with cyano groups and pyridyl groups, such as 6-Cyano-2-(3-pyridyl)benzimidazole and 3-Cyano-6-methyl-2(1H)-pyridinone , are often used in the field of organic chemistry for various applications. They usually have a solid form .

Synthesis Analysis

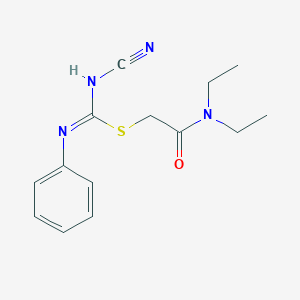

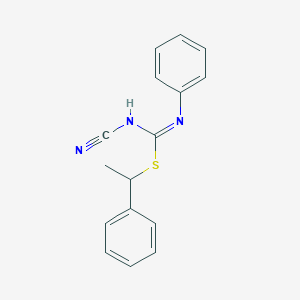

The synthesis of these types of compounds often involves complex organic reactions . The exact synthesis process can vary depending on the specific compound and the desired product.Molecular Structure Analysis

The molecular structure of these compounds often includes a cyano group (-CN) and one or more pyridyl groups. The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

These compounds can participate in various chemical reactions. The exact reactions depend on the specific compound and the conditions of the reaction .Physical And Chemical Properties Analysis

These compounds often have a solid form and specific melting points . Other properties such as solubility, density, and refractive index can be determined experimentally .科学的研究の応用

Drug Discovery and Medicinal Chemistry

The 2-pyridone motif, which is structurally related to “2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid”, is recognized for its role as hydrogen bond donors/acceptors and nonpeptidic mimics. This compound exhibits remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity, making it a privileged scaffold in drug discovery . Researchers utilize this compound in the synthesis of bioactive heterocycles, which are crucial in developing new medications with potential anticancer activity.

Anticancer Activity

The synthesis of 2-pyridone derivatives is an area of interest due to their potential anticancer properties. Studies focus on multicomponent reactions (MCRs) to create these derivatives, which are then tested for their efficacy against various cancer cell lines. The compound can be used to synthesize such derivatives, contributing to cancer research .

Antibacterial and Antifungal Applications

Compounds derived from the 2-pyridone scaffold have shown antibacterial and antifungal activities. By modifying the core structure, researchers can enhance these properties, leading to the development of new antibiotics and antifungal agents. The compound “2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid” could serve as a starting point for such modifications .

Anti-inflammatory Properties

The anti-inflammatory properties of 2-pyridone derivatives make them candidates for the treatment of inflammatory diseases. The compound’s ability to be transformed into various derivatives allows for the exploration of new anti-inflammatory drugs .

α-Glucosidase Inhibition

2-Pyridone-containing heterocycles have been studied for their α-glucosidase inhibitory activity, which is significant in managing diabetes. The compound can be used to synthesize heterocycles that inhibit α-glucosidase, thereby contributing to diabetes treatment research .

Cardiotonic Activities

The 2-pyridone motif is also associated with cardiotonic activities, which can be beneficial in treating heart conditions. Derivatives of “2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid” may be explored for their potential use in improving cardiac function .

作用機序

Safety and Hazards

特性

IUPAC Name |

2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S/c14-6-9-3-4-11(10-2-1-5-15-7-10)16-13(9)19-8-12(17)18/h1-5,7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNQVDMVIPCWQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(2,6-dimethylphenyl)-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B460416.png)

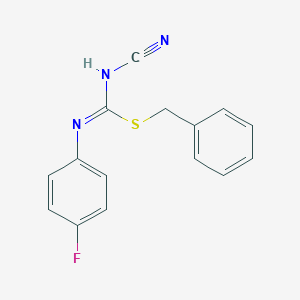

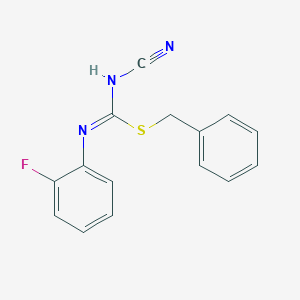

![2-{[1-(1-adamantyl)ethyl]amino}-2-oxoethyl N'-cyano-N-(2-fluorophenyl)imidothiocarbamate](/img/structure/B460422.png)

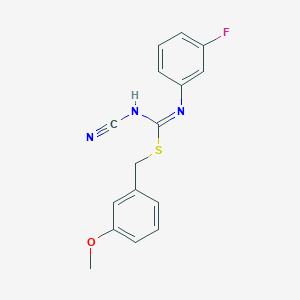

![2-methylbenzyl N'-cyano-N-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B460433.png)